molecular formula C10H12CaN2Na2O8 B7821833 Calcium disodium ethylenediaminetetraacetate

Calcium disodium ethylenediaminetetraacetate

Cat. No.: B7821833
M. Wt: 374.27 g/mol
InChI Key: SHWNNYZBHZIQQV-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edetate Calcium Disodium is contracted name for a salt of ethylenediaminetetraacetate, an agent used as a chelator of lead and some other heavy metals. C10H12CaN2Na2O8.

Mechanism of Action

The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), edetate calcium disodium is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of edetate calcium disodium theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues.
Parenteral administration of edetate calcium disodium chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by edetate calcium disodium chelation. Although mercury readily displaces calcium from edetate calcium disodium in vitro, patients with mercury poisoning do not respond to the drug.
The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased.
The primary source of lead chelated by calcium disodium edetate is from bone;  subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy.
For more Mechanism of Action (Complete) data for DISODIUM CALCIUM EDTA (6 total), please visit the HSDB record page.

Biological Activity

Calcium disodium ethylenediaminetetraacetate (CaNa2EDTA) is a chelating agent widely recognized for its ability to bind metal ions, particularly in the context of heavy metal poisoning. This compound has significant biological activity, particularly in the treatment of lead poisoning, and its mechanisms of action and clinical applications have been extensively studied.

CaNa2EDTA functions primarily as a metal ion chelator . It forms stable complexes with divalent and trivalent metal ions, facilitating their excretion from the body. The chelation process occurs through the donation of electron pairs from the EDTA molecule to metal ions, resulting in a soluble chelate-metal complex that can be eliminated via renal pathways .

The specific mechanisms include:

  • Binding and Removal : CaNa2EDTA binds to lead ions in tissues such as the kidneys and bones, allowing for their urinary excretion .
  • Displacement of Calcium : The calcium in CaNa2EDTA can be displaced by toxic metals, which helps to mitigate their harmful effects .

Lead Poisoning Treatment

One of the primary uses of CaNa2EDTA is in treating lead poisoning. A notable case study involved a patient with severe lead intoxication due to occupational exposure. The patient underwent a regimen of CaNa2EDTA therapy, resulting in a significant reduction in blood lead levels (from 64.8 µg/dL to 40 µg/dL) and an increase in hemoglobin levels (from 7.1 g/dL to 9 g/dL) after three treatment courses .

Table 1: Summary of Clinical Outcomes from Case Study

ParameterPre-TreatmentPost-Treatment
Blood Lead Level (µg/dL)64.840.0
Hemoglobin (g/dL)7.19.0

Experimental Studies

Research has demonstrated the efficacy of CaNa2EDTA in experimental models of lead nephropathy. A study involving Wistar rats showed that treatment with CaNa2EDTA significantly slowed the progression of renal damage associated with chronic lead exposure .

Table 2: Experimental Study Results

GroupTreatmentLead Concentration (ppm)Outcome
ControlNone0Normal renal function
Lead OnlyNone500Significant renal impairment
Lead + CaNa2EDTAEDTA (50 mg/kg)500Slowed progression of damage

Pharmacokinetics

CaNa2EDTA is administered intravenously due to its poor oral absorption (less than 5%). Upon administration, it rapidly distributes into plasma and interstitial fluids, effectively reaching target organs for chelation .

Safety and Side Effects

While CaNa2EDTA is generally considered safe, there are potential side effects such as increased intracranial pressure during intravenous infusions. Long-term studies have indicated no significant toxicity when used appropriately; however, careful monitoring is essential during treatment .

Properties

IUPAC Name

calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWNNYZBHZIQQV-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12CaN2Na2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic
Record name CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

62-33-9
Record name Sodium calcium edetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium disodium ethylenediaminetetraacetate
Reactant of Route 2
Calcium disodium ethylenediaminetetraacetate
Reactant of Route 3
Calcium disodium ethylenediaminetetraacetate
Reactant of Route 4
Reactant of Route 4
Calcium disodium ethylenediaminetetraacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.